molecular formula C19H17N3O2S B2408435 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol CAS No. 300826-23-7

4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol

Cat. No.: B2408435
CAS No.: 300826-23-7
M. Wt: 351.42
InChI Key: DQGTXSGJJUMZCR-UHFFFAOYSA-N
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Description

4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol is a complex organic compound characterized by its unique structural features, including a benzothiazole ring, a pyrazol ring, and a diol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole ring followed by the introduction of the pyrazol ring and the diol group. One common synthetic route involves the reaction of o-aminothiophenol with appropriate electrophilic and nucleophilic reagents to form the benzothiazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various studies, including its potential as an antiangiogenic agent.

  • Medicine: Research has indicated its potential use in the development of new therapeutic agents, particularly in the treatment of cancer.

  • Industry: Its unique properties make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antiangiogenic activity may be attributed to the inhibition of vascular endothelial growth factor (VEGF) signaling pathways, which play a crucial role in angiogenesis.

Comparison with Similar Compounds

  • 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,3-benzenediol

  • 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-propyl-1,3-benzenediol

Uniqueness: This compound stands out due to its specific structural features and the presence of both benzothiazole and pyrazol rings, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-11-8-12(15(24)9-14(11)23)18-17(10(2)21-22-18)19-20-13-6-4-5-7-16(13)25-19/h4-9,23-24H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGTXSGJJUMZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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